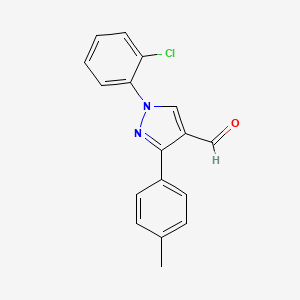

1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

CAS No.: 956198-10-0

Cat. No.: VC4172149

Molecular Formula: C17H13ClN2O

Molecular Weight: 296.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 956198-10-0 |

|---|---|

| Molecular Formula | C17H13ClN2O |

| Molecular Weight | 296.75 |

| IUPAC Name | 1-(2-chlorophenyl)-3-(4-methylphenyl)pyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C17H13ClN2O/c1-12-6-8-13(9-7-12)17-14(11-21)10-20(19-17)16-5-3-2-4-15(16)18/h2-11H,1H3 |

| Standard InChI Key | MROCUPUUSXGKGQ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3Cl |

Introduction

Chemical Identity and Structural Features

The compound’s structure comprises a pyrazole ring substituted at the 1-position with a 2-chlorophenyl group and at the 3-position with a 4-methylphenyl group, while the 4-position bears a formyl (-CHO) functional group. Key identifiers include:

-

IUPAC Name: 3-(4-Methylphenyl)-1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde

The aldehyde group at position 4 enables participation in condensation reactions, such as Knöevenagel or Schiff base formation, making it a valuable intermediate in organic synthesis .

Synthesis Methodologies

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for introducing formyl groups into aromatic systems. For pyrazole-4-carbaldehydes, this involves treating a preformed pyrazole intermediate with the Vilsmeier reagent (POCl₃/DMF). Anhydrous conditions are critical to avoid hydrolysis of the iminium intermediate .

Example Protocol :

-

Intermediate Preparation: React phenylhydrazine with substituted acetophenones to form hydrazones.

-

Cyclization: Treat hydrazones with POCl₃/DMF at 80–90°C for 4 hours.

-

Workup: Hydrolyze the intermediate with aqueous NaOH and isolate via column chromatography.

Yield: 70–85% (depending on substituents) .

Oxidation of Pyrazole Alcohols

Primary alcohols on pyrazole rings can be oxidized to aldehydes using agents like pyridinium chlorochromate (PCC) :

-

Substrate: (1-Substituted-phenyl-1H-pyrazol-3-yl)methanol.

-

Reagent: PCC in dichloromethane (0°C to RT, 8 hours).

-

Purification: Silica gel chromatography (hexane/EtOAc).

Yield: 55–80% .

Table 1: Comparison of Synthetic Routes

| Method | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | 80–90°C, 4 h | 70–85 | |

| Alcohol Oxidation | PCC, CH₂Cl₂ | RT, 8 h | 55–80 |

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

¹³C NMR:

Mass Spectrometry

Applications and Biological Relevance

Coordination Chemistry

The aldehyde and pyrazole nitrogen atoms enable metal coordination. Copper(II) templates have been used to crystallize related compounds, forming 2D networks via hydrogen bonding .

Organic Synthesis

The aldehyde group participates in condensations:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume